Cas no 931-61-3 (N-methylpyrimidin-2-amine)

N-Methylpyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine core substituted with a methylamino group at the 2-position. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceuticals and agrochemicals. Its pyrimidine scaffold is notable for participating in hydrogen bonding and π-stacking interactions, enhancing its utility in molecular recognition and drug design. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its reactivity allows for further functionalization, making it valuable for derivatization in medicinal chemistry. N-Methylpyrimidin-2-amine is commonly employed in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents.
N-methylpyrimidin-2-amine structure
N-methylpyrimidin-2-amine structure
商品名:N-methylpyrimidin-2-amine
CAS番号:931-61-3
MF:C5H7N3
メガワット:109.129180192947
MDL:MFCD00234126
CID:94147
PubChem ID:265776

N-methylpyrimidin-2-amine 化学的及び物理的性質

名前と識別子

    • 2-Methylaminopyrimidine
    • 2-Pyrimidinamine, N-methyl- (9CI)
    • N-Methyl-2-pyrimidinamine
    • methyl(pyrimidin-2-yl)amine
    • N-methylpyrimidin-2-amine
    • NSC 102272
    • 2-Pyrimidinamine, N-methyl-
    • Methyl-pyrimidin-2-yl-amine
    • Pyrimidine, 2-(methylamino)-
    • Methylaminopyrimidin
    • JH4
    • NSC102272
    • methyl-2 pyrimidinylamine
    • 2-(Methylamino)pyrimidine
    • methylpyrimidin-2-yl-amine
    • 2-Pyrimidinamine,N-methyl-
    • NCIOpen2_001912
    • KSC492S2L
    • BQNXHDSGGRTFNX-UHFFFAOYSA-N
    • N-Methyl-2-pyrimidinamine (ACI)
    • Pyrimidine, 2-(methylamino)- (6CI, 7CI, 8CI)
    • 8HQB8CU97K
    • BS-12860
    • F8880-7050
    • SCHEMBL22004207
    • UNII-8HQB8CU97K
    • MFCD00234126
    • pyrimidine, 2-methylamino-
    • ALBB-031685
    • DB-021371
    • Z54628578
    • CS-0061723
    • 931-61-3
    • DTXSID40295478
    • AB05135
    • EN300-43236
    • NSC-102272
    • SY109149
    • F30217
    • 2(N-methylamino)pyrimidine
    • AC-907/25004462
    • SCHEMBL676888
    • AKOS008019353
    • MDL: MFCD00234126
    • インチ: 1S/C5H7N3/c1-6-5-7-3-2-4-8-5/h2-4H,1H3,(H,6,7,8)
    • InChIKey: BQNXHDSGGRTFNX-UHFFFAOYSA-N
    • ほほえんだ: N1C(NC)=NC=CC=1

計算された属性

  • せいみつぶんしりょう: 109.063997g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.5
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 109.063997g/mol
  • 単一同位体質量: 109.063997g/mol
  • 水素結合トポロジー分子極性表面積: 37.8Ų
  • 重原子数: 8
  • 複雑さ: 58.7
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 2
  • ひょうめんでんか: 0

じっけんとくせい

  • 密度みつど: 1.144
  • ゆうかいてん: 60-62 ºC
  • ふってん: 216 ºC
  • フラッシュポイント: 85 ºC
  • 屈折率: 1.587
  • PSA: 37.81000
  • LogP: 0.59130

N-methylpyrimidin-2-amine セキュリティ情報

N-methylpyrimidin-2-amine 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

N-methylpyrimidin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-43236-10.0g
N-methylpyrimidin-2-amine
931-61-3 95%
10g
$451.0 2023-05-02
Life Chemicals
F8880-7050-1g
N-methylpyrimidin-2-amine
931-61-3 95%+
1g
$197.0 2023-11-21
abcr
AB436751-250 mg
2-Methylaminopyrimidine, 95%; .
931-61-3 95%
250mg
€120.60 2023-04-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N86340-5g
2-Methylaminopyrimidine
931-61-3
5g
¥1786.0 2021-09-08
ChemScence
CS-0061723-100mg
N-Methylpyrimidin-2-amine
931-61-3 99.96%
100mg
$60.0 2022-04-26
Apollo Scientific
OR938076-5g
2-Methylaminopyrimidine
931-61-3 98+%
5g
£244.00 2025-02-21
Fluorochem
088598-5g
Methyl-pyrimidin-2-yl-amine
931-61-3 95%
5g
£208.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AC423-5g
N-methylpyrimidin-2-amine
931-61-3 97%
5g
1776.0CNY 2021-07-10
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC13478-25g
N-methylpyrimidin-2-amine
931-61-3 95%
25g
$1230 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N86340-100mg
2-Methylaminopyrimidine
931-61-3
100mg
¥196.0 2021-09-08

N-methylpyrimidin-2-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt → 80 °C; 80 °C → rt
リファレンス
Preparation of heteroaryloxotetrahydrodiazepinoindolecarboxamide derivatives and analogs for use as RSK inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Toluene
リファレンス
The chemistry of the alkali amides. III
Levine, Robert; Fernelius, W. Conard, Chemical Reviews (Washington, 1954, 54, 449-573

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Preparation of 2-aminopyrimidines and their use for treatment of hypertension and congestive heart failure
, Japan, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Ethanol ;  1 h, 150 °C
リファレンス
Compositions providing enhanced antibacterial activity against gram-positive bacteria and use thereof
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
リファレンス
A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines
Ermolat'ev, Denis S.; Van der Eycken, Erik V., Journal of Organic Chemistry, 2008, 73(17), 6691-6697

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Acetone ;  15 h, 75 °C; 75 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0.5 h, 80 °C
リファレンス
Substituted 4-phenyl-2-aminoimidazoles and 4-phenyl-4,5-dihydro-2-aminoimidazoles as voltage-gated sodium channel modulators
Zidar, Nace; Jakopin, Ziga; Madge, David J.; Chan, Fiona; Tytgat, Jan; et al, European Journal of Medicinal Chemistry, 2014, 74, 23-30

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Ethanol
リファレンス
Monomer synthesis. IX. Methylation of 2-aminopyridine
Overberger, C. G.; Kogon, Irving C., Journal of the American Chemical Society, 1954, 76, 1065-8

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium fluoride Solvents: Water ;  17 h, rt → 100 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  cooled
リファレンス
Palladium-catalyzed remote C-H functionalization of 2-aminopyrimidines
Das, Animesh; Jana, Akash; Maji, Biplab, Chemical Communications (Cambridge, 2020, 56(31), 4284-4287

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Ethanol
リファレンス
New 5-Aryl-1H-imidazoles Display in Vitro Antitumor Activity against Apoptosis-Resistant Cancer Models, Including Melanomas, through Mitochondrial Targeting
Mathieu, Veronique; Van Den Berge, Emilie; Ceusters, Justine; Konopka, Tomasz; Cops, Antonin; et al, Journal of Medicinal Chemistry, 2013, 56(17), 6626-6637

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Water
リファレンス
Simple pyrimidines. III. Methylation and structure of the aminopyrimidines
Brown, D. J.; Hoerger, Earl; Mason, S. F., Journal of the Chemical Society, 1955, 4035, 4035-40

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Ethanol
リファレンス
2-(Dimethylamino)pyrimidine
Overberger, C. G.; Kogon, Irving C.; Minin, Ronald, Organic Syntheses, 1955, 35, 58-9

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  48 h, reflux
リファレンス
Method for preparation of 1-methyl-5-aryl-2-aminoimidazoles and their reactivity
Smirnova, T. A.; Kurapov, P. B.; Vetrova, E. L.; Bass, A. G.; Nam, N. L., Izvestiya Timiryazevskoi Sel'skokhozyaistvennoi Akademii, 2003, (4), 132-141

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Phenylmagnesium bromide
リファレンス
The role of chelation in the formylation of Grignard reagents with N-formyl amines
Amaratunga, Wimal; Frechet, Jean M. J., Tetrahedron Letters, 1983, 24(11), 1143-6

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ,  Water ;  1 h, 0 °C → reflux
リファレンス
Hit-to-lead optimization of novel phenyl imidazole carboxamides that are active against Leishmania donovani
McNamara, Nicole; Saunders, Eleanor; Varghese, Swapna; Zheng, Rebecca; Simpson, Kaylene; et al, European Journal of Medicinal Chemistry, 2022, 240,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Ethanol ,  Water ;  15 h, 80 °C
リファレンス
N-Methylamino Pyrimidyl Amides (MAPA): Highly Reactive, Electronically-Activated Amides in Catalytic N-C(O) Cleavage
Meng, Guangrong ; Lalancette, Roger; Szostak, Roman; Szostak, Michal, Organic Letters, 2017, 19(17), 4656-4659

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, 50 °C
リファレンス
Preparation of substituted thiazoles as tubulin polymerization inhibitors useful in the treatment of cancer
, World Intellectual Property Organization, , ,

N-methylpyrimidin-2-amine Raw materials

N-methylpyrimidin-2-amine Preparation Products

N-methylpyrimidin-2-amine 関連文献

N-methylpyrimidin-2-amineに関する追加情報

N-Methylpyrimidin-2-Amine: A Comprehensive Overview

N-Methylpyrimidin-2-amine, also known by its CAS number 931-61-3, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the pyrimidine family, a group of heterocyclic aromatic compounds that are widely studied due to their unique electronic properties and potential uses in drug design, catalysis, and optoelectronics. The structure of N-methylpyrimidin-2-amine consists of a pyrimidine ring with an amino group at position 2 and a methyl group attached to the nitrogen atom. This specific substitution pattern imparts distinct chemical and physical properties to the molecule.

Recent studies have highlighted the importance of N-methylpyrimidin-2-amine in the development of advanced materials. For instance, researchers have explored its role as a precursor for synthesizing metal-free carbon nitride frameworks, which exhibit exceptional catalytic activity in hydrogen evolution reactions. These frameworks are promising candidates for sustainable energy applications, particularly in water splitting processes. The ability of N-methylpyrimidin-2-amine to form stable carbon nitride networks is attributed to its ability to undergo thermal condensation reactions under controlled conditions.

In addition to its role in materials science, N-methylpyrimidin-2-amine has gained attention in medicinal chemistry due to its potential as a bioactive compound. Several studies have investigated its interactions with biological systems, particularly its ability to modulate enzyme activity and cellular signaling pathways. For example, recent research has demonstrated that derivatives of N-methylpyrimidin-2-amine can inhibit certain kinases involved in cancer progression, making them promising leads for anti-cancer drug development.

The synthesis of N-methylpyrimidin-2-amine typically involves the methylation of pyrimidin-2-amine using methylating agents such as methyl iodide or dimethyl sulfate. This reaction is often carried out under basic conditions to facilitate the nucleophilic substitution process. The resulting compound can then be purified using standard chromatographic techniques or recrystallization methods. The ease of synthesis and high yield make N-methylpyrimidin-2-amine an attractive starting material for further chemical transformations.

From an environmental perspective, N-methylpyrimidin-2-amine has been evaluated for its biodegradability and toxicity profiles. Studies indicate that it exhibits moderate biodegradation rates under aerobic conditions, suggesting that it may not persist long-term in natural environments. However, further research is needed to fully understand its environmental impact and potential risks associated with large-scale production or use.

In conclusion, N-Methylpyrimidin-2-Amine (CAS No. 931-61-3) is a multifaceted compound with applications spanning materials science, medicinal chemistry, and environmental studies. Its unique chemical properties and versatility make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:931-61-3)N-methylpyrimidin-2-amine
A859857
清らかである:99%/99%
はかる:5g/25g
価格 ($):247.0/666.0